molecular formula C6H14N2O2 B13316739 N'-Hydroxy-2-methoxy-3-methylbutanimidamide

N'-Hydroxy-2-methoxy-3-methylbutanimidamide

Cat. No.: B13316739
M. Wt: 146.19 g/mol
InChI Key: QJGYIEICFCGNOT-UHFFFAOYSA-N
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Description

N'-Hydroxy-2-methoxy-3-methylbutanimidamide is an amidoxime derivative characterized by an N'-hydroxy group, a methoxy substituent, and a branched alkyl chain (3-methylbutanimidamide backbone). Amidoximes are notable for their ability to act as metal-chelating agents, enzyme inhibitors, or intermediates in organic synthesis. The compound’s N'-hydroxy and methoxy groups may influence its solubility, stability, and reactivity in comparison to similar hydroxamic acids or amidine derivatives .

Properties

Molecular Formula

C6H14N2O2

Molecular Weight

146.19 g/mol

IUPAC Name

N'-hydroxy-2-methoxy-3-methylbutanimidamide

InChI

InChI=1S/C6H14N2O2/c1-4(2)5(10-3)6(7)8-9/h4-5,9H,1-3H3,(H2,7,8)

InChI Key

QJGYIEICFCGNOT-UHFFFAOYSA-N

Isomeric SMILES

CC(C)C(/C(=N/O)/N)OC

Canonical SMILES

CC(C)C(C(=NO)N)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’-Hydroxy-2-methoxy-3-methylbutanimidamide typically involves the reaction of 2-methoxy-3-methylbutanamide with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

2-methoxy-3-methylbutanamide+hydroxylamine hydrochlorideN’-Hydroxy-2-methoxy-3-methylbutanimidamide+by-products\text{2-methoxy-3-methylbutanamide} + \text{hydroxylamine hydrochloride} \rightarrow \text{N'-Hydroxy-2-methoxy-3-methylbutanimidamide} + \text{by-products} 2-methoxy-3-methylbutanamide+hydroxylamine hydrochloride→N’-Hydroxy-2-methoxy-3-methylbutanimidamide+by-products

Industrial Production Methods: On an industrial scale, the production of N’-Hydroxy-2-methoxy-3-methylbutanimidamide involves similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: N’-Hydroxy-2-methoxy-3-methylbutanimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N’-Hydroxy-2-methoxy-3-methylbutanimidamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N’-Hydroxy-2-methoxy-3-methylbutanimidamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, leading to changes in biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares N'-Hydroxy-2-methoxy-3-methylbutanimidamide with structurally or functionally related compounds from the literature:

Compound Name Molecular Weight (g/mol) Key Functional Groups Synthesis Pathway Applications/Properties References
This compound Not reported N'-hydroxy, methoxy, amidine Hypothetical: Amidoxime formation Chelation, drug intermediates
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 207.27 Benzamide, N,O-bidentate group Acylation of 2-amino-2-methyl-1-propanol Metal-catalyzed C–H functionalization
N'-Methyl-N'-hydroxycarbamoyl-L-phenylalanine derivatives ~250–300 Hydroxamic acid, aromatic rings Condensation of hydrazides with aldehydes Antioxidants (e.g., BHA analogs)
2-Methoxy-N-[(S)-3-methylbutanoyl]amide ~350 (estimated) Methoxy, amide, nitro groups Multi-step synthesis with hydrazine Drug/prodrug candidates
N'-Hydroxy-3-methylpyrimidine derivatives ~250–300 N'-hydroxy, pyrimidine ring Hydrazide-aldehyde condensation Bioactive molecule synthesis

Biological Activity

N'-Hydroxy-2-methoxy-3-methylbutanimidamide is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by its unique functional groups, which contribute to its biological activity. The compound features a hydroxyl group, a methoxy group, and an amidine structure, which may play critical roles in its interaction with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound is primarily associated with its role as an inhibitor of protein tyrosine phosphatases (PTPs). PTPs are crucial enzymes involved in cellular signaling pathways that regulate various physiological processes, including cell growth, differentiation, and metabolism. Inhibition of these enzymes can lead to therapeutic effects in conditions such as cancer and metabolic disorders.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme Inhibition Inhibits protein tyrosine phosphatases (PTPN1, PTPN2)
Antimicrobial Potential activity against bacterial strains
Anticancer Induces apoptosis in tumor cells through signaling pathway modulation
Anti-inflammatory Modulates inflammatory pathways by inhibiting pro-inflammatory mediators

Case Studies and Research Findings

  • Inhibition of Protein Tyrosine Phosphatases :
    Recent studies have demonstrated that this compound effectively inhibits PTPN1 and PTPN2. This inhibition leads to enhanced phosphorylation of substrates involved in cell signaling, promoting cellular responses that are beneficial in cancer therapy. The compound's ability to selectively inhibit these enzymes positions it as a promising candidate for further development in oncology.
  • Antimicrobial Activity :
    Research has indicated that this compound exhibits antimicrobial properties against various bacterial strains. A study highlighted its effectiveness against resistant strains of Staphylococcus aureus and Klebsiella pneumoniae, suggesting potential applications in treating infections caused by multidrug-resistant bacteria .
  • Cytotoxic Effects on Tumor Cells :
    In vitro assays have shown that the compound induces apoptosis in several cancer cell lines. The mechanism appears to involve the modulation of key signaling pathways that regulate cell survival and death. This finding supports the potential use of this compound as an anticancer agent .
  • Anti-inflammatory Properties :
    The compound also demonstrates anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This property could be beneficial in treating inflammatory diseases, providing a dual action as both an anti-inflammatory and anticancer agent .

Q & A

Q. What are the recommended synthetic routes for N'-Hydroxy-2-methoxy-3-methylbutanimidamide, and what starting materials are typically employed?

Answer: The compound can be synthesized via amidation reactions using intermediates like 4-amino-2-methoxybenzoic acid and acyl chlorides (e.g., 3-methylbutanoyl chloride) under controlled conditions. Key steps include:

  • Activation of the carboxylic acid group using coupling agents such as EDC/NHS to form reactive intermediates .
  • Purification via column chromatography or recrystallization to isolate the product .
  • Confirmation of structure using 1H^1 \text{H}-NMR and mass spectrometry (MS) to verify functional groups and molecular weight .

Q. How can researchers characterize the purity and stability of this compound?

Answer:

  • Purity Analysis: Use reverse-phase HPLC with a C18 column and UV detection at 254 nm. A purity threshold of ≥95% is recommended for biological assays .
  • Stability Studies: Conduct accelerated stability testing under varying pH (2–9), temperature (4–40°C), and humidity (40–80% RH). Monitor degradation via LC-MS to identify hydrolytic or oxidative byproducts .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

Answer:

  • Spectroscopic Methods:
  • 1H^1 \text{H}-NMR to confirm methoxy (-OCH3_3), hydroxyimino (-NHOH), and methylbutanimidamide groups (e.g., δ 1.02 ppm for tert-butyl protons) .
  • FT-IR to validate amide C=O stretching (~1650 cm1^{-1}) and N–H bending (~1550 cm1^{-1}) .
    • Mass Spectrometry: High-resolution MS (HRMS) to confirm the molecular formula (e.g., [M+H]+^+ for C7_7H15_{15}N3_3O2_2) .

Advanced Research Questions

Q. How can researchers optimize reaction yields for this compound synthesis, particularly in multi-step protocols?

Answer:

  • Stepwise Optimization:

Coupling Efficiency: Screen solvents (DMF, THF, DCM) and bases (TEA, DIEA) to maximize amide bond formation .

Temperature Control: Maintain reaction temperatures between 0–25°C to minimize side reactions (e.g., hydrolysis of the hydroxyimino group) .

Catalyst Selection: Use TCEP or DTT to stabilize thiol-containing intermediates and prevent disulfide formation .

  • Yield Improvement: Pilot-scale reactions (1–5 mmol) typically achieve 60–75% yield after optimization .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data for this compound’s reactivity?

Answer:

  • Computational Validation: Perform DFT calculations (e.g., B3LYP/6-31G*) to model reaction pathways and compare with experimental kinetics .
  • Experimental Cross-Check:
  • Use 13C^{13} \text{C}-NMR to verify electronic environments of reactive sites (e.g., carbonyl carbons).
  • Conduct kinetic isotope effect (KIE) studies to distinguish between concerted or stepwise mechanisms .

Q. How does the methoxy group influence the compound’s biological activity, and what assays are suitable for probing structure-activity relationships (SAR)?

Answer:

  • Role of Methoxy Group: The methoxy moiety enhances lipophilicity and may modulate binding to enzymes/receptors (e.g., cytochrome P450 isoforms) via steric or electronic effects .
  • SAR Assays:
  • Enzymatic Inhibition: Screen against target enzymes (e.g., MMP3 or IL-6) using fluorescence polarization or SPR-based biosensors .
  • Cellular Uptake: Measure intracellular accumulation in cell lines (e.g., HepG2) using LC-MS/MS .

Q. What are the critical considerations for handling and storing this compound to ensure long-term stability?

Answer:

  • Storage Conditions: Store at –20°C in amber vials under argon to prevent photodegradation and oxidation. Use desiccants (e.g., silica gel) to mitigate hygroscopicity .
  • Handling Protocols: Prepare fresh solutions in degassed PBS (pH 7.4) for biological assays to avoid hydrolysis .

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